molecular formula C7H14ClN B2960553 N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride CAS No. 2174001-80-8

N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride

Cat. No.: B2960553
CAS No.: 2174001-80-8
M. Wt: 147.65
InChI Key: KUJXZMLDUGUENF-UHFFFAOYSA-N
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Description

N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of bicyclo[3.1.0]hexane, featuring a nitrogen atom substituted with a methyl group at the 6-position and a hydrochloride counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with bicyclo[3.1.0]hexane as the starting material.

  • Nitration: The bicyclo[3.1.0]hexane undergoes nitration to introduce a nitro group at the desired position.

  • Reduction: The nitro group is then reduced to an amine group, resulting in the formation of bicyclo[3.1.0]hexan-6-amine.

  • Methylation: The amine group is methylated to produce N-Methylbicyclo[3.1.0]hexan-6-amine.

  • Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Large-scale synthesis may also employ continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to convert the compound to its amine form.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield ketones or carboxylic acids.

  • Reduction Products: Reduction typically results in the formation of the free amine.

  • Substitution Products: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular frameworks.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the context of the study.

Comparison with Similar Compounds

N-Methylbicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to its bicyclic structure and the presence of the nitrogen atom. Similar compounds include:

  • Bicyclo[3.1.0]hexane: The parent compound without the nitrogen substitution.

  • N-Methylbicyclo[3.1.0]hexan-6-ol: A similar compound with a hydroxyl group instead of the amine group.

  • N-Methylbicyclo[3.1.0]hexan-6-carboxylic acid: A derivative with a carboxylic acid group.

These compounds differ in their functional groups and, consequently, their chemical reactivity and applications.

Properties

IUPAC Name

N-methylbicyclo[3.1.0]hexan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-8-7-5-3-2-4-6(5)7;/h5-8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJXZMLDUGUENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C2C1CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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